4-(2,4,6-Trichlorophenoxy)aniline hydrochloride
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Overview
Description
4-(2,4,6-Trichlorophenoxy)aniline hydrochloride is a chemical compound with the molecular formula C12H8Cl3NO. It is primarily used in research and development settings and is not intended for medicinal, household, or other uses . This compound is known for its unique structure, which includes a trichlorophenoxy group attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trichlorophenoxy)aniline hydrochloride typically involves the reaction of 2,4,6-trichlorophenol with aniline in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Nitration of 2,4,6-Trichlorophenol:
Reduction of Nitro Group: The nitro group is then reduced to an amine group, forming 4-(2,4,6-Trichlorophenoxy)aniline.
Formation of Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trichlorophenoxy)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(2,4,6-Trichlorophenoxy)aniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trichlorophenoxy)aniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: A related compound with similar structural features but different functional groups.
4-(2-Chlorophenoxy)aniline hydrochloride: Another similar compound with a single chlorine atom on the phenoxy group.
Uniqueness
4-(2,4,6-Trichlorophenoxy)aniline hydrochloride is unique due to its specific arrangement of chlorine atoms and the presence of both phenoxy and aniline groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Properties
CAS No. |
73166-60-6 |
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Molecular Formula |
C12H9Cl4NO |
Molecular Weight |
325.0 g/mol |
IUPAC Name |
4-(2,4,6-trichlorophenoxy)aniline;hydrochloride |
InChI |
InChI=1S/C12H8Cl3NO.ClH/c13-7-5-10(14)12(11(15)6-7)17-9-3-1-8(16)2-4-9;/h1-6H,16H2;1H |
InChI Key |
WPFQUSOPMYPPMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=C(C=C(C=C2Cl)Cl)Cl.Cl |
Related CAS |
26306-61-6 (Parent) |
Origin of Product |
United States |
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